3-allyl-1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
CAS No.: 1206999-77-0
Cat. No.: VC4195285
Molecular Formula: C20H15BrN4O3
Molecular Weight: 439.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206999-77-0 |
|---|---|
| Molecular Formula | C20H15BrN4O3 |
| Molecular Weight | 439.269 |
| IUPAC Name | 1-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
| Standard InChI | InChI=1S/C20H15BrN4O3/c1-2-11-24-19(26)15-5-3-4-6-16(15)25(20(24)27)12-17-22-18(23-28-17)13-7-9-14(21)10-8-13/h2-10H,1,11-12H2 |
| Standard InChI Key | MXLJYVLIDOJQNQ-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)Br |
Introduction
Chemical Structure and Molecular Characteristics
Core Scaffold and Substituent Effects
The compound features a quinazoline-2,4-dione core, a bicyclic system with ketone groups at positions 2 and 4. At position 1, a methylene bridge connects the quinazoline nucleus to a 1,2,4-oxadiazole ring, which is further substituted with a 4-bromophenyl group. Position 3 bears an allyl group (-CH2CH=CH2), introducing potential reactivity for further functionalization.
Molecular Formula and Physicochemical Properties
-
Molecular Formula: C20H15BrN4O3
-
Molecular Weight: 439.27 g/mol
-
SMILES Notation: C=CCn1c(=O)c2ccccc2n(Cc2nc(-c3ccc(Br)cc3)no2)c1=O
The bromine atom enhances lipophilicity, potentially improving membrane permeability, while the oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions with biological targets .
Synthesis and Optimization
Key Synthetic Routes
The synthesis involves sequential alkylation and cyclization reactions:
-
Quinazoline-2,4-dione Formation: Anthranilic acid derivatives undergo cyclization with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions (e.g., K2CO3) .
-
Oxadiazole Ring Construction: Hydrazides derived from benzoic acid esters react with cyanogen bromide or phosphorus oxychloride to form 1,2,4-oxadiazoles .
-
Final Assembly: The oxadiazole-methyl intermediate is coupled to the quinazoline core via N-alkylation, typically using DMF as a solvent at 60–80°C.
Reaction Conditions and Yields
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Quinazoline core | Ethyl chloroacetate, K2CO3 | RT | 65–70 |
| Oxadiazole formation | Cyanogen bromide, MeOH | Reflux | 55–60 |
| N-Alkylation | DMF, K2CO3 | 80°C | 50–55 |
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens, with minimum inhibitory concentrations (MICs) ranging from 70–80 µg/mL . The 4-bromophenyl group enhances membrane disruption, while the oxadiazole moiety inhibits DNA gyrase and topoisomerase IV, mimicking fluoroquinolone mechanisms .
Comparative Activity Against Clinical Isolates
Therapeutic Applications and Future Directions
Targeting Antibiotic Resistance
The compound’s dual inhibition of gyrase and topoisomerase IV reduces the likelihood of resistance mutations, a critical advantage over single-target antibiotics . Structural analogs with fluorinated phenyl groups are under investigation to improve pharmacokinetics .
Hybrid Molecules for Multifunctional Activity
Recent strategies involve conjugating the quinazoline-dione scaffold with triazole or thiadiazole rings to enhance anticancer activity. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume